N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide
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Overview
Description
N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a complex organic compound that features a nitrobenzo[d]thiazole moiety linked to a propanamide group with a p-tolylthio substituent
Mechanism of Action
Target of Action
Similar compounds, such as isoxazole derivatives of 6-fluoro-n-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been shown to interact with key proteins involved in cell cycle regulation and apoptosis, such as p53 .
Mode of Action
For instance, certain isoxazole derivatives have been shown to induce G2/M cell cycle arrest and increase the levels of p53 in treated cells .
Biochemical Pathways
The compound may affect the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis. The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax may be altered, resulting in apoptosis by accelerating the expression of caspases .
Result of Action
Based on related compounds, it could potentially induce cell cycle arrest and apoptosis in cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
: Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways.
Biochemical Analysis
Biochemical Properties
N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions suggest that the compound may influence the redox state of cells, potentially modulating oxidative stress levels and protecting cells from damage . Additionally, it interacts with proteins involved in signal transduction pathways, such as protein kinase C, indicating its potential role in regulating cellular signaling.
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, the compound has been shown to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . It also affects cell proliferation by modulating the activity of cyclin-dependent kinases, leading to cell cycle arrest at the G2/M phase. Furthermore, the compound influences metabolic pathways by altering the expression of key metabolic enzymes, thereby affecting cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . For example, its interaction with protein kinase C results in the inhibition of downstream signaling pathways, affecting cell proliferation and survival. Additionally, the compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in apoptosis and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity. These effects are particularly evident in in vitro studies, where the compound’s stability and degradation kinetics can be closely monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate cellular processes without causing significant adverse effects . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis, particularly in liver and kidney tissues. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic effects without inducing toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzo[d]thiazole to introduce the nitro group. This is followed by the formation of the thioether linkage with p-tolylthiol. The final step involves the acylation of the intermediate product to form the propanamide derivative. Reaction conditions often include the use of strong acids for nitration, base-catalyzed reactions for thioether formation, and acyl chlorides for the final acylation step .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thioether linkage can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the thioether linkage .
Scientific Research Applications
N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(6-methoxybenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide: The methoxy group can influence the electronic properties and reactivity of the compound.
Uniqueness
N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is unique due to the presence of the nitro group, which can significantly impact its chemical reactivity and biological activity. The nitro group can participate in various redox reactions, making the compound versatile for different applications .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-11-2-5-13(6-3-11)24-9-8-16(21)19-17-18-14-7-4-12(20(22)23)10-15(14)25-17/h2-7,10H,8-9H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYMPPYVSNIDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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